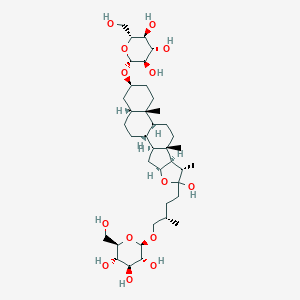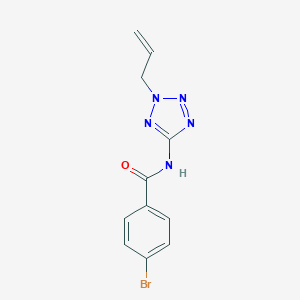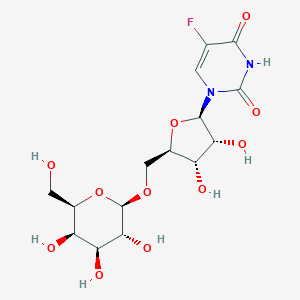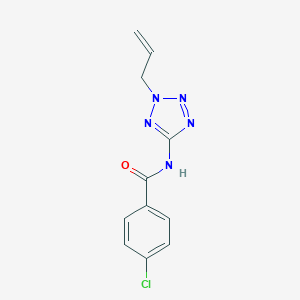
13-Hydroxyeicosatetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-Hydroxyeicosatetraenoic acid (13-HODE) is a bioactive lipid molecule that is derived from the metabolism of arachidonic acid. It belongs to the family of eicosanoids, which are signaling molecules that play important roles in various physiological processes. 13-HODE has been found to be involved in the regulation of inflammation, angiogenesis, and cell proliferation.
Wirkmechanismus
The mechanism of action of 13-Hydroxyeicosatetraenoic acid is not fully understood. It has been suggested that 13-Hydroxyeicosatetraenoic acid exerts its effects through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression. 13-Hydroxyeicosatetraenoic acid has been shown to activate PPARγ, which is involved in the regulation of lipid metabolism and inflammation. In addition, 13-Hydroxyeicosatetraenoic acid has been found to inhibit the activation of nuclear factor-κB (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
13-Hydroxyeicosatetraenoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. 13-Hydroxyeicosatetraenoic acid has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 13-Hydroxyeicosatetraenoic acid has been shown to regulate lipid metabolism and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 13-Hydroxyeicosatetraenoic acid in lab experiments include its well-established synthesis method and its known biochemical and physiological effects. However, the limitations of using 13-Hydroxyeicosatetraenoic acid in lab experiments include its instability and its potential to form adducts with other molecules.
Zukünftige Richtungen
For the study of 13-Hydroxyeicosatetraenoic acid include the investigation of its role in other physiological processes, such as wound healing and neuroprotection. In addition, the development of stable analogs of 13-Hydroxyeicosatetraenoic acid may allow for its use in therapeutic applications. Finally, the identification of specific receptors and signaling pathways involved in the effects of 13-Hydroxyeicosatetraenoic acid may provide new targets for drug development.
Synthesemethoden
13-Hydroxyeicosatetraenoic acid is synthesized from arachidonic acid through the action of the enzyme 15-lipoxygenase (15-LOX). Arachidonic acid is first converted to 15-hydroperoxyeicosatetraenoic acid (15-HPETE) by 15-LOX. 15-HPETE is then reduced by glutathione peroxidase to form 13-Hydroxyeicosatetraenoic acid. The synthesis of 13-Hydroxyeicosatetraenoic acid can also occur through the non-enzymatic oxidation of arachidonic acid by reactive oxygen species (ROS).
Wissenschaftliche Forschungsanwendungen
13-Hydroxyeicosatetraenoic acid has been extensively studied for its role in various physiological processes. It has been found to be involved in the regulation of inflammation, angiogenesis, and cell proliferation. 13-Hydroxyeicosatetraenoic acid has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, 13-Hydroxyeicosatetraenoic acid has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Eigenschaften
CAS-Nummer |
151910-72-4 |
|---|---|
Produktname |
13-Hydroxyeicosatetraenoic acid |
Molekularformel |
C9H8N2S2 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-13-hydroxyicosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-10-13-16-19(21)17-14-11-8-6-5-7-9-12-15-18-20(22)23/h5-9,12,15,18-19,21H,2-4,10-11,13-14,16-17H2,1H3,(H,22,23)/b7-5+,8-6+,12-9+,18-15+ |
InChI-Schlüssel |
ZFQJWJBAMZFZQZ-LZUJJZLXSA-N |
Isomerische SMILES |
CCCCCCCC(CCC/C=C/C=C/C=C/C=C/C(=O)O)O |
SMILES |
CCCCCCCC(CCCC=CC=CC=CC=CC(=O)O)O |
Kanonische SMILES |
CCCCCCCC(CCCC=CC=CC=CC=CC(=O)O)O |
Synonyme |
13-HETE 13-hydroxyeicosatetraenoic acid 13-hydroxyeicosatetraenoic acid, (S)-(all-Z)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















